Author: BenchChem Technical Support Team. Date: November 2025
Introduction: Acrylic acid (propenoic acid) is a fundamental chemical intermediate, pivotal in the production of a vast array of polymers, resins, and textiles. Its high reactivity, attributed to both a vinyl group and a carboxyl group, makes it a versatile monomer in polymer chemistry. The commercial production of acrylic acid has evolved significantly since its first synthesis in 1843, driven by economic viability, feedstock availability, and environmental considerations. This guide provides an in-depth historical overview of the core synthesis methods, tailored for researchers, scientists, and professionals in drug development and related fields. We will delve into the major historical routes, the current dominant industrial process, and provide quantitative data and process diagrams for each.
Early Commercial Synthesis Methods (Now Largely Obsolete)
Several methods for acrylic acid synthesis were developed and commercialized in the 20th century. While these have been largely superseded by the more economical propylene oxidation route, they represent important milestones in chemical engineering and catalysis.
The Reppe Process (Acetylene-Based)
Developed by Walter Reppe, this method involves the hydrocarboxylation of acetylene. It was a significant commercial route but has been abandoned in most parts of the world due to the high cost and handling risks associated with acetylene.[1][2]
The reaction proceeds as follows:
HC≡CH + CO + H₂O → CH₂=CHCOOH
There were two main variations of this process:
-
Stoichiometric Process: This earlier version used nickel carbonyl (Ni(CO)₄) as both a catalyst and the source of carbon monoxide.
-
Catalytic Process: A later, high-pressure process used a catalyst like nickel bromide, often in a solvent such as tetrahydrofuran (THF).[3][4]
Experimental Protocol: Reppe Process (Catalytic High-Pressure Variant)
A detailed experimental protocol for the high-pressure Reppe process is described in patent literature.[5] The following is a representative laboratory-scale procedure:
-
Catalyst Preparation: A homogeneous solution is prepared by dissolving a nickel salt (e.g., 0.2 g of nickel chloride) and a copper salt activator (e.g., 0.2 g of copper chloride) in a solvent mixture, such as 86 cubic centimeters of acetone and 14 cubic centimeters of water.[5]
-
Reactor Setup: The catalyst solution is charged into a high-pressure shaking autoclave.
-
Reaction Execution: The autoclave is pressurized with a 1:1 mixture of acetylene and carbon monoxide to a pressure of 50 atmospheres. The reaction is conducted at 200°C for 1 hour with continuous shaking.[5]
-
Product Isolation: After the reaction, the autoclave is cooled and depressurized. The reaction mixture is then subjected to distillation to separate the acrylic acid from the solvent and any higher boiling byproducts.[5]
// Nodes
Acetylene [label="Acetylene (HC≡CH)", fillcolor="#F1F3F4", fontcolor="#202124"];
CO [label="Carbon Monoxide (CO)", fillcolor="#F1F3F4", fontcolor="#202124"];
H2O [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reactor [label="High-Pressure Reactor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];
AcrylicAcid [label="Acrylic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Acetylene -> Reactor;
CO -> Reactor;
H2O -> Reactor;
Reactor -> AcrylicAcid [label=" NiBr₂/CuBr₂ Catalyst\n ~200°C, 6-20 MPa"];
}
Figure 1: High-pressure Reppe process for acrylic acid synthesis.
Ethylene Cyanohydrin Process
This was another standard route for acrylic acid production before being displaced by propylene-based methods. [3]It is a two-step process starting from ethylene oxide.
-
Step 1: Formation of Ethylene Cyanohydrin: Ethylene oxide reacts with hydrogen cyanide in the presence of a basic catalyst.
[3][6] CH₂OCH₂ + HCN → HOCH₂CH₂CN
-
Step 2: Hydrolysis and Dehydration: The resulting ethylene cyanohydrin is then treated with aqueous sulfuric acid at elevated temperatures to yield acrylic acid and ammonium bisulfate as a byproduct.
[3] HOCH₂CH₂CN + H₂O + H₂SO₄ → CH₂=CHCOOH + NH₄HSO₄
The co-production of ammonium salts, which required disposal, was a significant drawback of this method.
[6]
Experimental Protocol: Ethylene Cyanohydrin Process
The synthesis involves two distinct stages:
Stage 1: Synthesis of Ethylene Cyanohydrin
-
Reaction Setup: A flask is charged with a basic catalyst such as diethylamine. The reaction is carried out in a solvent, which can conveniently be previously produced ethylene cyanohydrin to facilitate temperature control.
[3]2. Reactant Addition: Ethylene oxide and hydrogen cyanide are added to the solution. The reaction is exothermic and the temperature is maintained at 55-60°C using a cooling bath.
[3]3. Workup: The reaction mixture is neutralized, and the ethylene cyanohydrin is separated by distillation.
[3]
Stage 2: Hydrolysis to Acrylic Acid
-
Reaction Setup: The purified ethylene cyanohydrin is added to a reactor containing aqueous sulfuric acid.
-
Reaction Execution: The mixture is heated to approximately 175°C. This single step effects both the hydrolysis of the nitrile group and the dehydration of the intermediate β-hydroxypropionic acid.
[3]3. Product Isolation: Acrylic acid is recovered from the reaction mixture by distillation.
// Nodes
EthyleneOxide [label="Ethylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"];
HCN [label="Hydrogen Cyanide", fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="Step 1: Cyanohydrin Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
EthyleneCyanohydrin [label="Ethylene Cyanohydrin", fillcolor="#F1F3F4", fontcolor="#202124"];
Step2 [label="Step 2: Hydrolysis & Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
AcrylicAcid [label="Acrylic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
EthyleneOxide -> Step1;
HCN -> Step1;
Step1 -> EthyleneCyanohydrin [label=" Base Catalyst\n 55-60°C"];
EthyleneCyanohydrin -> Step2 [label=" H₂SO₄, H₂O\n ~175°C"];
Step2 -> AcrylicAcid;
}
Figure 2: Ethylene cyanohydrin process workflow.
Ketene-Based Process (via β-Propiolactone)
This process involved the reaction of ketene (produced from the pyrolysis of acetic acid) with formaldehyde to form β-propiolactone, which was then isomerized to acrylic acid.
[6][7]
This route was eventually abandoned, with one reason being that β-propiolactone is a suspected carcinogen.
[6]
Acrylonitrile Hydrolysis
Acrylic acid was also manufactured by the hydrolysis of acrylonitrile. [1][2]Acrylonitrile itself is derived from propylene via ammoxidation.
CH₂=CHCN + 2H₂O + H⁺ → CH₂=CHCOOH + NH₄⁺
This method was commercially practiced but suffered from the same issue as the cyanohydrin process: the co-generation of ammonium byproducts that require disposal. [8]A modified version using a hydrothermal system with NaOH as a catalyst has been explored, achieving yields up to 55%.
[9]
Experimental Protocol: Acrylonitrile Hydrolysis (Sulfuric Acid Method)
A laboratory procedure for the hydrolysis of acrylonitrile using sulfuric acid is as follows:
[1]
-
Reaction Setup: A reaction vessel is set up for stirring and temperature control.
-
Step 1 (Acrylamide formation): Acrylonitrile, sulfuric acid, and water are combined in a molar ratio of 1:1.5:4. The mixture is stirred for 5 hours at a controlled temperature of 12°C. This step yields acrylamide sulfate with approximately 95% yield.
[1]3. Step 2 (Hydrolysis to Acrylic Acid): To the acrylamide sulfate intermediate, 6 moles of supplementary water per mole of the initial acrylamide are added. The mixture is then heated to 100°C and stirred for 2 hours to effect hydrolysis.
[1]4. Product Isolation: Acrylic acid is recovered from the resulting solution, which also contains ammonium bisulfate. The overall yield of acrylic acid is reported to be around 85%.
[1]
// Nodes
Acrylonitrile [label="Acrylonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];
H2SO4_H2O [label="H₂SO₄ / H₂O", fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="Step 1: Hydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
AcrylamideSulfate [label="Acrylamide Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"];
H2O_heat [label="H₂O / Heat", fillcolor="#F1F3F4", fontcolor="#202124"];
Step2 [label="Step 2: Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
AcrylicAcid [label="Acrylic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Acrylonitrile -> Step1;
H2SO4_H2O -> Step1;
Step1 -> AcrylamideSulfate [label=" 12°C, 5h"];
AcrylamideSulfate -> Step2;
H2O_heat -> Step2;
Step2 -> AcrylicAcid [label=" 100°C, 2h"];
}
Figure 3: Two-step hydrolysis of acrylonitrile to acrylic acid.
The Modern Standard: Two-Step Propylene Oxidation
The vast majority of global acrylic acid production today is based on the two-step vapor-phase catalytic oxidation of propylene. [2][3]This process is highly efficient and economically advantageous due to the relatively low cost of propylene feedstock. [3]The process is typically carried out in two fixed-bed, shell-and-tube reactors connected in series.
[6][10]
-
First Stage: Propylene to Acrolein: A mixture of propylene, air, and steam is passed over a catalyst at high temperature to selectively oxidize propylene to acrolein.
[3][11] CH₂=CHCH₃ + O₂ → CH₂=CHCHO + H₂O
-
Second Stage: Acrolein to Acrylic Acid: The acrolein-rich gas stream from the first reactor is immediately fed into a second reactor with a different catalyst to oxidize the acrolein to acrylic acid.
[3][11] CH₂=CHCHO + ½O₂ → CH₂=CHCOOH
Experimental Protocol: Two-Step Propylene Oxidation (Representative Lab-Scale)
While specific industrial catalysts are proprietary, a general laboratory procedure can be outlined based on published data.
[6][10]
-
Catalyst Preparation:
-
First Stage Catalyst (e.g., Bismuth Molybdate type): Prepared by co-precipitation or impregnation methods using soluble salts of bismuth and molybdenum, followed by drying and calcination.
-
Second Stage Catalyst (e.g., Mo-V based): Prepared similarly, using salts of molybdenum and vanadium, often with other promoters, followed by drying and calcination at high temperatures.
[12]2. Reactor Setup:
-
Two separate fixed-bed reactors (e.g., quartz or stainless steel tubes) are set up in series, each placed in a tube furnace for precise temperature control.
-
The first reactor is packed with the first-stage catalyst, and the second reactor with the second-stage catalyst.
-
Reaction Execution:
-
A feed gas mixture is prepared using mass flow controllers. A typical composition is 5-7% propylene, with the remainder being air and steam (10-30%).
[6] * The gas mixture is preheated and fed into the first reactor, which is maintained at a temperature of approximately 300-340°C.
[3][11] * The effluent gas from the first reactor, containing acrolein, is directly passed into the second reactor, maintained at a lower temperature of about 250-300°C.
[3][11]4. Product Collection and Analysis:
-
The final effluent from the second reactor is passed through a condenser and a series of cold traps (e.g., ice-salt bath) to collect the condensable products (mainly aqueous acrylic acid).
-
The composition of both the liquid and gas phases is analyzed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine conversion, selectivity, and yield.
// Nodes
Propylene [label="Propylene, Air, Steam", fillcolor="#F1F3F4", fontcolor="#202124"];
Reactor1 [label="Reactor 1", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];
Acrolein [label="Acrolein-rich Gas", fillcolor="#F1F3F4", fontcolor="#202124"];
Reactor2 [label="Reactor 2", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];
ProductGas [label="Product Gas Stream", fillcolor="#F1F3F4", fontcolor="#202124"];
Quench [label="Quench / Absorber", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
AcrylicAcid [label="Aqueous Acrylic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Propylene -> Reactor1 [label=" ~300-340°C"];
Reactor1 -> Acrolein [label=" Bi-Mo Oxide Catalyst"];
Acrolein -> Reactor2 [label=" ~250-300°C"];
Reactor2 -> ProductGas [label=" Mo-V Oxide Catalyst"];
ProductGas -> Quench;
Quench -> AcrylicAcid;
}
Figure 4: Modern two-step propylene oxidation process.
Summary of Process Parameters
The following tables summarize the key quantitative data for the historical and current acrylic acid synthesis methods for easy comparison.
Table 1: Historical Acrylic Acid Synthesis Methods - Process Parameters
| Parameter | Reppe Process (High Pressure) | Ethylene Cyanohydrin Process | Acrylonitrile Hydrolysis |
| Primary Feedstock | Acetylene, Carbon Monoxide | Ethylene Oxide, Hydrogen Cyanide | Acrylonitrile |
| Catalyst | Nickel Bromide / Copper Bromide [3][4] | Basic catalyst (Step 1), H₂SO₄ (Step 2) [3] | H₂SO₄ or NaOH [1][9] |
| Temperature | ~200 °C [3] | 55-60°C (Step 1), ~175°C (Step 2) [3] | 100°C (H₂SO₄),[1] 300°C (NaOH) [9] |
| Pressure | 6-20 MPa (60-200 atm) [3] | Atmospheric | Atmospheric / Hydrothermal |
| Solvent/Medium | Tetrahydrofuran (THF) [3] | Water / Ethylene Cyanohydrin [3] | Aqueous |
| Reported Yield | ~80% [1] | ~85% (Overall) [1] | 55% (NaOH),[9] ~85% (H₂SO₄) [1] |
| Key Disadvantage | High cost/danger of acetylene | Ammonium byproduct disposal | Ammonium byproduct disposal |
Table 2: Modern Propylene Oxidation - Process Parameters
| Parameter | First Stage (Propylene → Acrolein) | Second Stage (Acrolein → Acrylic Acid) |
| Primary Feedstock | Propylene, Air, Steam | Acrolein-rich gas from Stage 1, Air |
| Catalyst Type | Bismuth Molybdate (Bi-Mo) based oxides [11] | Molybdenum-Vanadium (Mo-V) based oxides [11] |
| Temperature Range | 290 - 340 °C [11] | 250 - 300 °C [11] |
| Pressure | ~0.1 MPa (Atmospheric) [11] | ~0.1 MPa (Atmospheric) [11] |
| Contact Time | ~2 seconds [11] | ~2 seconds [11] |
| Propylene Conversion | >95% [11] | - |
| Acrolein Selectivity | ~86% [11] | - |
| Acrolein Conversion | - | >99% [11] |
| Acrylic Acid Selectivity | - | ~86% [11] |
| Overall Yield | \multicolumn{2}{c | }{80 - 90%} [7] |
Future Trends and Bio-based Routes
Driven by the desire for sustainability and reduced reliance on fossil fuels, research is actively exploring bio-based routes to acrylic acid. These methods are not yet commercially competitive at a large scale but represent the future direction of the industry. Key pathways under investigation include:
-
Dehydration of Lactic Acid: Lactic acid, produced via fermentation of sugars, can be dehydrated to acrylic acid.
-
Conversion of Glycerol: Glycerol, a byproduct of biodiesel production, can be converted to acrylic acid through a dehydration-oxidation process.
-
From 3-Hydroxypropionic Acid (3-HP): Certain engineered microbes can produce 3-HP, which can then be dehydrated to form acrylic acid.
These green alternatives offer the potential for a reduced carbon footprint and a more sustainable chemical industry.
Conclusion
The synthesis of acrylic acid has traversed a remarkable path from high-pressure acetylene chemistry to the highly optimized and efficient catalytic oxidation of propylene. While early methods like the Reppe and cyanohydrin processes were crucial in establishing the acrylics industry, they have been rendered obsolete by the superior economics and environmental profile of the propylene-based route. For researchers, understanding this historical evolution provides context for the intricate catalysis and process engineering that defines modern chemical manufacturing. The ongoing development of bio-based pathways signals the next chapter in this history, promising a more sustainable future for this essential industrial monomer.
References